3-[5-(azetidine-1-carbonyl)pyrazin-2-yl]oxy-5-[(2S)-1-methoxypropan-2-yl]oxy-N-(5-methylpyrazin-2-yl)benzamide

Catalog No.
S520034
CAS No.
919783-22-5
M.F
C24H26N6O5
M. Wt
478.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[5-(azetidine-1-carbonyl)pyrazin-2-yl]oxy-5-[(2S...

CAS Number

919783-22-5

Product Name

3-[5-(azetidine-1-carbonyl)pyrazin-2-yl]oxy-5-[(2S)-1-methoxypropan-2-yl]oxy-N-(5-methylpyrazin-2-yl)benzamide

IUPAC Name

3-[5-(azetidine-1-carbonyl)pyrazin-2-yl]oxy-5-[(2S)-1-methoxypropan-2-yl]oxy-N-(5-methylpyrazin-2-yl)benzamide

Molecular Formula

C24H26N6O5

Molecular Weight

478.5 g/mol

InChI

InChI=1S/C24H26N6O5/c1-15-10-27-21(12-25-15)29-23(31)17-7-18(34-16(2)14-33-3)9-19(8-17)35-22-13-26-20(11-28-22)24(32)30-5-4-6-30/h7-13,16H,4-6,14H2,1-3H3,(H,27,29,31)/t16-/m0/s1

InChI Key

FJEJHJINOKKDCW-INIZCTEOSA-N

SMILES

CC1=CN=C(C=N1)NC(=O)C2=CC(=CC(=C2)OC(C)COC)OC3=NC=C(N=C3)C(=O)N4CCC4

Solubility

Soluble in DMSO

Synonyms

AZD-1656; AZD1656; AZD 1656

Canonical SMILES

CC1=CN=C(C=N1)NC(=O)C2=CC(=CC(=C2)OC(C)COC)OC3=NC=C(N=C3)C(=O)N4CCC4

Isomeric SMILES

CC1=CN=C(C=N1)NC(=O)C2=CC(=CC(=C2)O[C@@H](C)COC)OC3=NC=C(N=C3)C(=O)N4CCC4

Description

The exact mass of the compound 3-[5-(azetidine-1-carbonyl)pyrazin-2-yl]oxy-5-[(2S)-1-methoxypropan-2-yl]oxy-N-(5-methylpyrazin-2-yl)benzamide is 478.2 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azetines - Azetidines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

3-[5-(azetidine-1-carbonyl)pyrazin-2-yl]oxy-5-[(2S)-1-methoxypropan-2-yl]oxy-N-(5-methylpyrazin-2-yl)benzamide is a complex organic compound characterized by multiple functional groups, including azetidine, pyrazine, and methoxy functionalities. Its structure suggests potential utility in medicinal chemistry, particularly in the development of novel therapeutic agents. The compound possesses a benzamide backbone, which is common in many biologically active molecules, enhancing its potential for interaction with biological targets.

AZD1656 was investigated for its potential to activate glucokinase, an enzyme essential for glucose metabolism in the liver []. Glucokinase activation could contribute to lowering blood sugar levels, making it a potential therapeutic strategy for type 2 diabetes. However, the detailed mechanism by which AZD1656 interacts with glucokinase remains unclear due to the lack of recent research on this compound.

Typical for benzamides and ethers. Key reactions include:

  • Nucleophilic Substitution: The presence of the benzamide moiety allows for nucleophilic attack at the carbonyl carbon, facilitating the formation of amine derivatives.
  • Esterification: The methoxy group can participate in esterification reactions under acidic conditions.
  • Reduction Reactions: The carbonyl groups may be reduced to alcohols or amines using reducing agents like lithium aluminum hydride.

Preliminary studies suggest that compounds with similar structures exhibit a range of biological activities, including:

  • Antimicrobial Properties: Many pyrazine derivatives have shown effectiveness against various bacterial strains.
  • Anticancer Activity: Benzamide derivatives are known for their potential in inhibiting cancer cell proliferation.
  • Enzyme Inhibition: Compounds similar to this one may act as inhibitors of specific enzymes involved in metabolic pathways.

The synthesis of 3-[5-(azetidine-1-carbonyl)pyrazin-2-yl]oxy-5-[(2S)-1-methoxypropan-2-yl]oxy-N-(5-methylpyrazin-2-yl)benzamide can be achieved through several methods:

  • Multistep Synthesis: Starting from commercially available pyrazines and benzamides, the synthesis may involve:
    • Formation of the azetidine ring via cyclization reactions.
    • Introduction of the methoxy group through alkylation or etherification.
    • Final coupling reactions to form the complete structure.
  • One-Pot Reactions: Utilizing modern synthetic techniques such as microwave-assisted synthesis can enhance yields and reduce reaction times.

Interaction studies typically focus on the binding affinity of the compound to specific biological targets. Techniques such as:

  • Molecular Docking: To predict how the compound interacts with target proteins.
  • In Vitro Assays: To evaluate its biological activity against cell lines or microbial strains.

These studies can provide insights into its mechanism of action and therapeutic potential.

Several compounds share structural similarities with 3-[5-(azetidine-1-carbonyl)pyrazin-2-yl]oxy-5-[(2S)-1-methoxypropan-2-yl]oxy-N-(5-methylpyrazin-2-yl)benzamide. Here are some notable examples:

Compound NameStructure HighlightsBiological Activity
AZD1656Diarylether structureUnder investigation for diabetes treatment .
Compound ASimilar azetidine moietyAntimicrobial properties reported.
Compound BContains pyrazine and benzamidePotential anticancer activity noted.

Uniqueness

The uniqueness of 3-[5-(azetidine-1-carbonyl)pyrazin-2-yl]oxy-5-[(2S)-1-methoxypropan-2-yl]oxy-N-(5-methylpyrazin-2-yl)benzamide lies in its specific combination of azetidine and pyrazine functionalities, which may confer distinct pharmacological properties not observed in other compounds. Its complex structure may also enhance selectivity towards specific biological targets compared to simpler analogs.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

1.3

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

1

Exact Mass

478.19646795 g/mol

Monoisotopic Mass

478.19646795 g/mol

Heavy Atom Count

35

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

660M185X4D

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Acute Toxic

Acute Toxic;Health Hazard

Wikipedia

AZD1656

Dates

Modify: 2023-08-15
1: Krentz AJ, Morrow L, Petersson M, Norjavaara E, Hompesch M. Effect of exogenously administered glucagon versus spontaneous endogenous counter-regulation on glycaemic recovery from insulin-induced hypoglycaemia in patients with type 2 diabetes treated with a novel glucokinase activator, AZD1656, and metformin. Diabetes Obes Metab. 2014 Nov;16(11):1096-101. doi: 10.1111/dom.12323. PubMed PMID: 24909093.
2: Kiyosue A, Hayashi N, Komori H, Leonsson-Zachrisson M, Johnsson E. Dose-ranging study with the glucokinase activator AZD1656 as monotherapy in Japanese patients with type 2 diabetes mellitus. Diabetes Obes Metab. 2013 Oct;15(10):923-30. doi: 10.1111/dom.12100. PubMed PMID: 23522182.
3: Wilding JP, Leonsson-Zachrisson M, Wessman C, Johnsson E. Dose-ranging study with the glucokinase activator AZD1656 in patients with type 2 diabetes mellitus on metformin. Diabetes Obes Metab. 2013 Aug;15(8):750-9. doi: 10.1111/dom.12088. PubMed PMID: 23464532.
4: Morrow LA, Leonsson-Zachrisson M, Ericsson H, Wollbratt M, Knutsson M, Hompesch M, Norjavaara E. Safety, pharmacokinetics and pharmacodynamics of multiple-ascending doses of the novel glucokinase activator AZD1656 in patients with type 2 diabetes mellitus. Diabetes Obes Metab. 2012 Dec;14(12):1114-22. doi: 10.1111/j.1463-1326.2012.01661.x. PubMed PMID: 22775976.
5: Ericsson H, Röshammar D, Wollbratt M, Heijer M, Persson M, Ueda S, Leonsson-Zachrisson M, Norjavaara E. Tolerability, pharmacokinetics, and pharmacodynamics of the glucokinase activator AZD1656, after single ascending doses in healthy subjects during euglycemic clamp. Int J Clin Pharmacol Ther. 2012 Nov;50(11):765-77. doi: 10.5414/CP201747. PubMed PMID: 22943931.
6: Norjavaara E, Ericsson H, Sjöberg F, Leonsson-Zachrisson M, Sjöstrand M, Morrow LA, Hompesch M. Glucokinase activators AZD6370 and AZD1656 do not affect the central counterregulatory response to hypoglycemia in healthy males. J Clin Endocrinol Metab. 2012 Sep;97(9):3319-25. doi: 10.1210/jc.2012-1496. PubMed PMID: 22723318.
7: Mitchard T, Stewart J. The novel use of a heterozygous knockout mouse for embryofetal development assessment of a glucokinase activator. Birth Defects Res B Dev Reprod Toxicol. 2014 Apr;101(2):152-61. PubMed PMID: 24753370.
8: Baker DJ, Wilkinson GP, Atkinson AM, Jones HB, Coghlan M, Charles AD, Leighton B. Chronic glucokinase activator treatment at clinically translatable exposures gives durable glucose lowering in two animal models of type 2 diabetes. Br J Pharmacol. 2014 Apr;171(7):1642-54. PubMed PMID: 24772484; PubMed Central PMCID: PMC3966745.
9: Grewal AS, Sekhon BS, Lather V. Recent updates on glucokinase activators for the treatment of type 2 diabetes mellitus. Mini Rev Med Chem. 2014;14(7):585-602. Review. PubMed PMID: 25052034.

Explore Compound Types